Prodrug Design and Oral Bioavailability
Brivanib alaninate, the L-alanine ester prodrug of BMS-540215, was specifically designed to overcome the dissolution rate-limited oral absorption of the parent compound. In preclinical species (mice, rats, dogs, monkeys), the oral bioavailability of brivanib (BMS-540215) ranged from 22% to 88%, exhibiting dissolution rate-limited absorption even when formulated with organic co-solvents . In contrast, administration of the prodrug brivanib alaninate in completely aqueous vehicles resulted in a substantially improved oral bioavailability range of 55% to 97% across the same species . This represents a 2.5-fold increase at the lower bound and a 1.1-fold increase at the upper bound of the bioavailability range.
| Evidence Dimension | Oral bioavailability (F%) across preclinical species |
|---|---|
| Target Compound Data | 55% to 97% (brivanib alaninate prodrug) |
| Comparator Or Baseline | 22% to 88% (parent compound BMS-540215) |
| Quantified Difference | Improvement from 22–88% to 55–97%; lower bound increased from 22% to 55% (2.5×), upper bound increased from 88% to 97% (1.1×) |
| Conditions | Preclinical pharmacokinetic studies in mice, rats, dogs, and monkeys following single oral doses; brivanib alaninate administered in aqueous vehicles vs. brivanib in organic co-solvent vehicles |
Why This Matters
The prodrug design ensures more consistent and predictable oral exposure, a critical attribute for both in vivo preclinical studies and clinical development where dose linearity and formulation flexibility impact experimental reproducibility and therapeutic index.
- [1] Marathe PH, et al. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate. Cancer Chemother Pharmacol. 2009 Dec;65(1):55-66. doi: 10.1007/s00280-009-1002-0 View Source
